molecular formula C13H19BN2O4 B11842603 Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate

Cat. No.: B11842603
M. Wt: 278.11 g/mol
InChI Key: ZOWYQAZFMPWDOJ-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate is an organic compound that features a pyrimidine ring substituted with a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate typically involves the borylation of a pyrimidine derivative. One common method involves the reaction of a pyrimidine precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and stability compared to other boronate esters. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .

Biological Activity

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C14H20BNO5
  • Molecular Weight : 293.12 g/mol
  • CAS Number : 2027496-50-8

The presence of the dioxaborolane moiety suggests potential applications in medicinal chemistry, particularly in drug design and synthesis.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrimidine derivatives exhibit significant antimicrobial properties. For instance, similar structures have shown activity against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4 to 8 μg/mL . Although specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests it may possess comparable properties.

Anticancer Activity

Pyrimidine-based compounds have been extensively studied for their anticancer activities. A related compound demonstrated potent inhibition of cell proliferation in various cancer cell lines with IC50 values as low as 0.126 μM . The ability of these compounds to selectively target cancer cells while sparing normal cells is a crucial aspect of their therapeutic potential.

The proposed mechanisms for the biological activity of pyrimidine derivatives include:

  • Inhibition of DNA Synthesis : Many pyrimidine analogs interfere with nucleic acid synthesis by mimicking natural substrates.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells through the activation of caspases and other apoptotic pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrimidine derivatives against various bacterial strains. The results indicated that modifications to the pyrimidine ring enhanced antimicrobial potency. This compound's structural features could be optimized further for increased efficacy against resistant strains .

Case Study 2: Anticancer Activity Assessment

In a comparative study involving multiple pyrimidine compounds, one derivative exhibited significant growth inhibition in triple-negative breast cancer (TNBC) models. The compound's selectivity index was notably high when compared to standard chemotherapy agents like 5-Fluorouracil (IC50 values were significantly lower) . This highlights the potential for this compound to be developed as a targeted cancer therapy.

Data Tables

Biological Activity MIC (µg/mL) IC50 (µM) Target
Antimicrobial4 - 8N/AMRSA
AnticancerN/A0.126TNBC

Properties

Molecular Formula

C13H19BN2O4

Molecular Weight

278.11 g/mol

IUPAC Name

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate

InChI

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-7-15-10(16-8-9)6-11(17)18-5/h7-8H,6H2,1-5H3

InChI Key

ZOWYQAZFMPWDOJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC(=O)OC

Origin of Product

United States

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